Sebacoyl chloride

Catalog No.
S595605
CAS No.
111-19-3
M.F
C10H16Cl2O2
M. Wt
239.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sebacoyl chloride

CAS Number

111-19-3

Product Name

Sebacoyl chloride

IUPAC Name

decanedioyl dichloride

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

InChI

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2

InChI Key

WMPOZLHMGVKUEJ-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)Cl)CCCC(=O)Cl

Synonyms

sebacoyl chloride

Canonical SMILES

C(CCCCC(=O)Cl)CCCC(=O)Cl

Polymer Synthesis:

  • Nylon-6,10: Sebacoyl chloride reacts with hexamethylenediamine to form nylon-6,10, a type of polyamide used in various applications, including textiles, engineering plastics, and biomedical devices. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]
  • Biodegradable Polymers: Sebacoyl chloride can be used to synthesize biodegradable polymers for drug delivery, tissue engineering, and other biomedical applications. These polymers degrade over time into harmless components, reducing their environmental impact. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]

Drug Delivery Systems:

  • Microcapsules: Sebacoyl chloride can be used to create microcapsules, tiny spheres that encapsulate drugs or other substances. These microcapsules can be designed for controlled release of their contents, which can improve drug efficacy and reduce side effects. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]

Material Science:

  • Functional Materials: Sebacoyl chloride can be used to modify the surface properties of materials, making them more functional for specific applications. For example, it can be used to create surfaces with improved adhesion, conductivity, or biocompatibility. [Source: ScienceDirect - Preparation and sorption studies of polyester microsphere copolymers containing β-cyclodextrin, ]

Sebacoyl chloride, also known as sebacoyl dichloride, is a diacyl chloride with the chemical formula (CH₂)₈(COCl)₂ []. It appears as a colorless oily liquid with a pungent odor []. Sebacoyl chloride is a key intermediate used in various scientific research applications, particularly in the synthesis of polymers and biomaterials [, ].


Molecular Structure Analysis

Sebacoyl chloride features a linear molecular structure with two acyl chloride groups (COCl) connected by a ten-carbon aliphatic chain (CH₂)₈ []. The presence of the two highly electronegative chlorine atoms (Cl) attached to the carbonyl carbons (C=O) creates a polar molecule. The long aliphatic chain contributes to the lipophilic character of the molecule, allowing it to interact with and integrate into nonpolar environments [].


Chemical Reactions Analysis

Synthesis

Sebacoyl chloride can be synthesized through the reaction of sebacic acid with thionyl chloride (SOCl₂) according to the following balanced equation []:

C₁₀H₁₈O₄ (sebacic acid) + 2SOCl₂ (thionyl chloride) → C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + 2SO₂ (sulfur dioxide) + 2HCl (hydrogen chloride)

Excess thionyl chloride is removed by distillation during the purification process [].

Other Relevant Reactions:

  • Acylation: Sebacoyl chloride readily reacts with alcohols, amines, and other nucleophiles to form amides, esters, and other derivatives. This property makes it a valuable building block for the synthesis of various polymers and bioconjugates [, ].

C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + R-OH (alcohol) → C₁₀H₁₆O₄ (diacyl) + 2HCl (hydrogen chloride) (where R is an alkyl group)

  • Hydrolysis: Sebacoyl chloride is susceptible to hydrolysis in the presence of water, releasing hydrogen chloride (HCl) and regenerating sebacic acid [].

C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + H₂O (water) → C₁₀H₁₈O₄ (sebacic acid) + 2HCl (hydrogen chloride)

Physical and Chemical Properties

  • Melting point: -2.5 °C []
  • Boiling point: 220 °C (decomposition) []
  • Density: 1.12 g/cm³ []
  • Solubility: Soluble in organic solvents like hydrocarbons and ethers [].
  • Stability: Corrosive and readily hydrolyzes in moist air [].

Mechanism of Action (Not Applicable)

Sebacoyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Corrosivity: Contact with skin or eyes can cause severe irritation and burns [].
  • Toxicity: Inhalation or ingestion can be harmful [].
  • Flammability: May decompose upon heating, releasing toxic fumes [].
  • Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes [].

Safety recommendations:

  • Wear personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling sebacoyl chloride.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and tightly sealed container.
  • Dispose of waste according to local regulations.
, primarily involving:

  • Hydrolysis: When exposed to water, it reacts to form sebacic acid and hydrogen chloride:
    C10H16Cl2O2+2H2OC10H18O4+2HCl\text{C}_{10}\text{H}_{16}\text{Cl}_2\text{O}_2+2\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{18}\text{O}_4+2\text{HCl}
  • Polymerization: It can react with hexamethylenediamine to yield nylon-6,10 through an interfacial polycondensation reaction. This process involves the formation of amide bonds between the amine groups of hexamethylenediamine and the acyl chloride groups of sebacoyl chloride .

Sebacoyl chloride exhibits significant biological activity primarily through its role in polymer synthesis. It can interact with various biomolecules, leading to potential modifications or inactivation. The compound is known for its corrosive effects on cellular membranes, which can result in severe damage upon contact. It has been shown to affect biochemical pathways related to polymerization processes, particularly in the formation of polyamide microcapsules .

The synthesis of sebacoyl chloride typically involves the reaction of sebacic acid with thionyl chloride. The reaction can be represented as follows:

C10H18O4+2SOCl2C10H16Cl2O2+2SO2+2HCl\text{C}_{10}\text{H}_{18}\text{O}_4+2\text{SOCl}_2\rightarrow \text{C}_{10}\text{H}_{16}\text{Cl}_2\text{O}_2+2\text{SO}_2+2\text{HCl}

Residual thionyl chloride can be removed by distillation. In industrial applications, this synthesis is scaled up to optimize yield and purity through controlled reaction conditions .

Sebacoyl chloride is primarily utilized in:

  • Polymer Production: It is a key reagent in the synthesis of nylon-6,10 and other polyamides.
  • Chemical Reagent: Used in organic synthesis for various acylation reactions.
  • Microencapsulation: Involved in the formation of polyamide microcapsules for drug delivery systems and other applications .

Studies on sebacoyl chloride emphasize its interactions with nucleophilic groups in proteins and enzymes. These interactions can lead to covalent modifications that may alter biological functions. The compound's corrosive nature necessitates careful handling due to its potential to cause severe burns and respiratory irritation upon exposure .

Sebacoyl chloride shares structural similarities with other di-acyl chlorides but exhibits unique properties due to its longer carbon chain. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Adipoyl Chloride(CH2)4(COCl)2(\text{CH}_2)_4(\text{COCl})_2Shorter chain; more susceptible to hydrolysis
Suberoyl Chloride(CH2)6(COCl)2(\text{CH}_2)_6(\text{COCl})_2Intermediate chain length; similar applications
Terephthaloyl ChlorideC8_8H4_4Cl2_2O2_2Aromatic structure; used primarily in polyester synthesis

Sebacoyl chloride's longer carbon chain contributes to its reduced reactivity towards hydrolysis compared to shorter-chain counterparts, making it particularly useful in specific polymerization processes .

Sebacoyl chloride serves as a critical monomer in interfacial polycondensation reactions, particularly for synthesizing nylon-6,10. This method exploits the immiscibility of aqueous and organic phases to localize polymerization at their interface. Hexamethylenediamine, dissolved in an alkaline aqueous phase (pH ~10–12), reacts with sebacoyl chloride dissolved in a nonpolar organic solvent such as dichloromethane or tetrachloroethylene. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the diacid chloride, releasing hydrochloric acid (HCl). Sodium hydroxide in the aqueous phase neutralizes HCl, shifting the equilibrium toward polymer formation.

The interfacial pressure and monomer adsorption dynamics significantly influence polymerization efficiency. Studies demonstrate that polymerization occurs within a mixed monolayer of adsorbed monomers at the interface. When the interfacial pressure exceeds the equilibrium spreading pressure of the polymer (e.g., 14.5 dynes/cm for carbon tetrachloride/water systems), the polymer precipitates as a film. Optimizing diamine and diacid chloride concentrations (typically 0.02–0.04 M) ensures high molecular weight nylon-6,10 with inherent viscosities of 1.0–1.8 dL/g. Stirring rates during emulsification must balance droplet size uniformity with minimized hydrolysis of sebacoyl chloride, which proceeds at ~6% after 3 minutes in aqueous systems.

Thionyl Chloride-Mediated Diacid Chloridation Mechanisms

The industrial synthesis of sebacoyl chloride predominantly involves reacting sebacic acid with excess thionyl chloride (SOCl₂). The reaction mechanism proceeds through a chlorosulfite intermediate:

  • Nucleophilic attack: The carboxylic acid oxygen attacks sulfur in SOCl₂, forming a tetrahedral intermediate.
  • Chloride departure: A chloride ion leaves, generating an acylium ion.
  • Proton transfer: The intermediate collapses, releasing SO₂ and HCl.

The overall stoichiometry is:
$$ \text{C}{10}\text{H}{18}\text{O}4 + 2\,\text{SOCl}2 \rightarrow \text{C}{10}\text{H}{16}\text{Cl}2\text{O}2 + 2\,\text{SO}_2 + 2\,\text{HCl} $$

Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion of sebacic acid, while heating at 60–80°C accelerates the reaction. Residual SOCl₂ is removed via fractional distillation under reduced pressure (bp: 79°C for SOCl₂ vs. 220°C for sebacoyl chloride). Catalysts like dimethylformamide (DMF) are unnecessary due to the high reactivity of sebacic acid’s terminal carboxyl groups.

Solvent Selection Criteria in Large-Scale Production Protocols

Solvent choice directly impacts yield, purity, and process safety in sebacoyl chloride synthesis. Key criteria include:

SolventDielectric ConstantBoiling Point (°C)Reactivity with Sebacoyl Chloride
Dichloromethane8.9340Low
Tetrachloroethylene2.27121None
Hexane1.8869None

Nonpolar solvents (e.g., hexane) minimize side reactions but require longer reaction times due to poor solubility of sebacic acid. Chlorinated solvents like dichloromethane enhance reaction rates but necessitate strict moisture control to prevent hydrolysis. In large-scale operations, tetrachloroethylene is preferred for its high boiling point, facilitating solvent recovery via distillation.

Purity Enhancement Strategies Through Fractional Distillation

Fractional distillation under reduced pressure (20–30 mmHg) effectively separates sebacoyl chloride (bp: 220°C) from residual thionyl chloride (bp: 79°C) and sebacic acid (mp: 133°C). A typical distillation setup includes:

  • Packed column: Improves theoretical plates for sharper separation.
  • Temperature gradient control: Maintains 100–150°C in the still pot to prevent thermal degradation.

Post-distillation, sebacoyl chloride exhibits >99% purity, confirmed by IR spectroscopy (C=O stretch at 1800 cm⁻¹, C-Cl at 700 cm⁻¹). Trace HCl and hydrolyzed sebacic acid are removed via extraction with dry toluene followed by sodium bicarbonate washes. For laboratory-scale purification, short-path distillation achieves >98% purity with minimal decomposition.

XLogP3

4.1

Melting Point

-2.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

111-19-3

Wikipedia

Decanedioyl dichloride

General Manufacturing Information

Decanedioyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

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